(R)-1-(4-Methylphenyl)-1,2-ethanediol
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Overview
Description
®-1-(4-Methylphenyl)-1,2-ethanediol is a chiral compound with the molecular formula C9H12O2 It is characterized by the presence of a 4-methylphenyl group attached to a 1,2-ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylphenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-methylacetophenone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, along with chiral ligands or catalysts to induce asymmetry.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-Methylphenyl)-1,2-ethanediol may involve the use of biocatalysts or enzymes to achieve high enantiomeric excess. Enzymatic reduction processes are favored for their selectivity and environmentally friendly nature. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert hydroxyl groups into other functional groups.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde or 4-Methylacetophenone.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-1-(4-Methylphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(4-Methylphenyl)-1,2-ethanediol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective interactions with chiral catalysts or enzymes, resulting in high enantiomeric excess in the products.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Methylphenyl)-1,2-ethanediol
- 1-(4-Methylphenyl)-1,2-propanediol
- 1-(4-Methylphenyl)-1,2-butanediol
Uniqueness
®-1-(4-Methylphenyl)-1,2-ethanediol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral drug development.
Properties
CAS No. |
179914-05-7 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m0/s1 |
InChI Key |
LRVUCXFUHLHEDF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
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